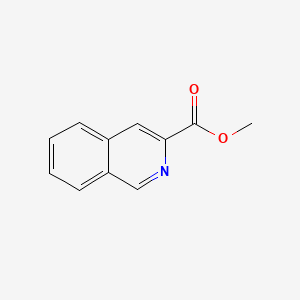

Isoquinoléine-3-carboxylate de méthyle

Vue d'ensemble

Description

L'ester méthylique de l'acide isoquinoléine-3-carboxylique est un composé chimique appartenant à la famille des isoquinoléines, une classe de composés hétérocycliques contenant de l'azote. Les dérivés de l'isoquinoléine sont connus pour leur large éventail d'activités biologiques et d'applications en chimie médicinale, en chimie organique synthétique et en chimie industrielle .

Applications De Recherche Scientifique

Isoquinoline-3-carboxylic acid methyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Potential lead compound for developing new antibacterial agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Méthodes De Préparation

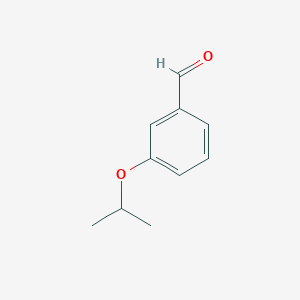

Voies de synthèse et conditions réactionnelles : L'ester méthylique de l'acide isoquinoléine-3-carboxylique peut être synthétisé par différentes méthodes. Une approche courante implique la cyclisation d'alcynes substitués avec des o-haloarylamidines en présence d'un catalyseur de nickel et d'eau . Une autre méthode comprend la réaction du benzaldéhyde, du cyanoacétate de méthyle et d'une amine aromatique sous irradiation micro-ondes avec des photocatalyseurs de dioxyde de titane nanostructurés .

Méthodes de production industrielle : La production industrielle de dérivés de l'isoquinoléine implique souvent l'utilisation de catalyseurs métalliques ou de procédés sans catalyseur dans l'eau pour garantir l'efficacité et la durabilité . La méthode de Pomeranz-Fritsch, qui utilise des aldéhydes aromatiques et des aminoacétals en milieu acide, est également utilisée pour la synthèse à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L'ester méthylique de l'acide isoquinoléine-3-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des N-oxydes d'isoquinoléine.

Réduction : Les réactions de réduction peuvent le convertir en dérivés de la tétrahydroisoquinoléine.

Substitution : Des réactions de substitution électrophile peuvent se produire au niveau du cycle benzénique, en particulier aux positions 1, 2, 3 et 4.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène ou peracides.

Réduction : Gaz hydrogène avec un catalyseur de palladium.

Substitution : Brome dans le nitrobenzène pour la bromation.

Principaux produits :

Oxydation : N-oxydes d'isoquinoléine.

Réduction : Dérivés de la tétrahydroisoquinoléine.

Substitution : 4-bromo-isoquinoléine.

4. Applications de la recherche scientifique

L'ester méthylique de l'acide isoquinoléine-3-carboxylique a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

Médecine : Composé précurseur potentiel pour le développement de nouveaux agents antibactériens.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

L'activité antibactérienne de l'ester méthylique de l'acide isoquinoléine-3-carboxylique est attribuée à sa capacité à perturber l'intégrité de la membrane cellulaire des bactéries, à inhiber la motilité et à prévenir la formation de biofilms . Le composé cible la membrane cellulaire bactérienne, entraînant une déformation et la mort des cellules .

Mécanisme D'action

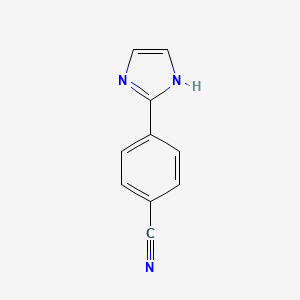

Comparaison Avec Des Composés Similaires

L'ester méthylique de l'acide isoquinoléine-3-carboxylique est unique par rapport aux autres dérivés de l'isoquinoléine en raison de son motif de substitution spécifique et de son groupe fonctionnel ester. Les composés similaires comprennent :

Quinoléine : Un autre hétérocycle contenant de l'azote avec des activités biologiques similaires, mais une réactivité et une stabilité différentes.

Isoquinoléine : Le composé parent avec une structure plus simple et des applications plus larges.

Tétrahydroisoquinoléine : Une forme réduite avec des propriétés pharmacologiques différentes.

Propriétés

IUPAC Name |

methyl isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCGBIZQNMVMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352385 | |

| Record name | methyl isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27104-73-0 | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27104-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-ISOQUINOLINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT2546QNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the carbonyl group in methyl isoquinoline-3-carboxylate for its binding affinity to benzodiazepine receptors?

A1: Research suggests that the presence of a carbonyl group at the 3-position of both beta-carbolines and isoquinolines is crucial for their binding affinity to benzodiazepine receptors [, ]. Methyl isoquinoline-3-carboxylate, possessing this structural feature, exhibits moderate binding affinity. Studies comparing various beta-carboline derivatives showed that those with carbonyl-containing substituents (like CO2Me in methyl isoquinoline-3-carboxylate) at the 3-position demonstrated higher in vitro potency compared to derivatives with alcohol substituents []. This highlights the importance of the carbonyl moiety for interaction with the benzodiazepine receptor.

Q2: How does the structure of methyl isoquinoline-3-carboxylate relate to its activity compared to beta-carbolines?

A2: Both methyl isoquinoline-3-carboxylate and beta-carbolines share structural similarities that contribute to their interaction with benzodiazepine receptors. While beta-carbolines have a tricyclic structure, methyl isoquinoline-3-carboxylate possesses a bicyclic isoquinoline core. Despite this difference, both compounds feature a carbonyl group at the 3-position, considered crucial for binding [, ]. The research indicates that this shared feature allows methyl isoquinoline-3-carboxylate, despite being structurally simpler than beta-carbolines, to bind to benzodiazepine receptors, albeit with moderate affinity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)